molecular formula C10H13NO B12519722 (E)-N-(2-Methoxyethyl)-1-phenylmethanimine CAS No. 105427-43-8

(E)-N-(2-Methoxyethyl)-1-phenylmethanimine

Cat. No.: B12519722
CAS No.: 105427-43-8
M. Wt: 163.22 g/mol
InChI Key: XLYKDZAOCHUKFR-UHFFFAOYSA-N
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Description

(E)-N-Benzylidene-2-methoxyethanamine is an organic compound characterized by the presence of a benzylidene group attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Benzylidene-2-methoxyethanamine typically involves the condensation reaction between benzaldehyde and 2-methoxyethanamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{CH}_2\text{OCH}_3 ]

Industrial Production Methods: In an industrial setting, the production of (E)-N-Benzylidene-2-methoxyethanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (E)-N-Benzylidene-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-Benzylidene-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-Benzylidene-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    (E)-N-Benzylidene-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    (E)-N-Benzylidene-2-methoxypropylamine: Contains a propylamine moiety instead of ethanamine.

    (E)-N-Benzylidene-2-methoxybutylamine: Features a butylamine group.

Uniqueness: (E)-N-Benzylidene-2-methoxyethanamine is unique due to its specific combination of a benzylidene group and a methoxyethanamine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

105427-43-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-phenylmethanimine

InChI

InChI=1S/C10H13NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

XLYKDZAOCHUKFR-UHFFFAOYSA-N

Canonical SMILES

COCCN=CC1=CC=CC=C1

Origin of Product

United States

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